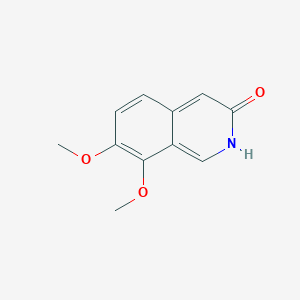
7,8-Dimethoxyisoquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-2H-isoquinolin-3-one is a heterocyclic organic compound with the molecular formula C11H11NO3. It belongs to the class of isoquinolinones, which are known for their diverse biological activities and potential therapeutic applications. The compound features a fused ring system with two methoxy groups at positions 7 and 8, and a keto group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2H-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3,4-dimethoxyphenethylamine as a starting material, which undergoes cyclization with an appropriate reagent to form the isoquinolinone core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7,8-Dimethoxy-2H-isoquinolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-2H-isoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized isoquinolinones.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-2H-isoquinolin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one
- 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
- 7,8-Dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydrospiro[indole-3,5’-pyrazolo[3,4-c]isoquinolin]-2-one
Uniqueness
7,8-Dimethoxy-2H-isoquinolin-3-one is unique due to its specific substitution pattern and the presence of the keto group at position 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114130-68-6 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
7,8-dimethoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-5-10(13)12-6-8(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
AAFACCLDKKIJQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
Kanonische SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
Synonyme |
3(2H)-Isoquinolinone,7,8-dimethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















